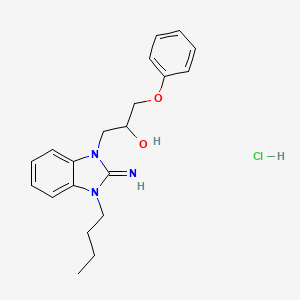
4-(butyrylamino)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butyrylamino)-N-isopropylbenzamide, also known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. It is a small molecule that has been extensively studied for its potential use in scientific research applications.
Wirkmechanismus
4-(butyrylamino)-N-isopropylbenzamide 3226 acts as a competitive antagonist for the neuropeptide Y1 receptor, blocking the binding of neuropeptide Y to the receptor and preventing downstream signaling. This results in a decrease in the physiological effects of neuropeptide Y, including appetite stimulation, stress response, and vasoconstriction.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-isopropylbenzamide 3226 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease food intake and body weight, as well as reduce anxiety-like behavior and improve cardiovascular function. 4-(butyrylamino)-N-isopropylbenzamide 3226 has also been shown to have potential therapeutic applications in the treatment of hypertension, atherosclerosis, and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(butyrylamino)-N-isopropylbenzamide 3226 in lab experiments is its selectivity for the neuropeptide Y1 receptor, which allows for specific targeting of this receptor and downstream signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(butyrylamino)-N-isopropylbenzamide 3226. One area of interest is its potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular disease. Another area of interest is the development of more potent and selective neuropeptide Y1 receptor antagonists, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the role of the neuropeptide Y1 receptor in physiological processes, and to identify potential downstream targets for therapeutic intervention.
Synthesemethoden
4-(butyrylamino)-N-isopropylbenzamide 3226 can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the coupling of a protected 4-aminobenzamide with a protected isopropylamine in the presence of a coupling agent, such as HBTU or HATU. The resulting intermediate is then coupled with a protected butyric acid to yield 4-(butyrylamino)-N-isopropylbenzamide 3226.
Wissenschaftliche Forschungsanwendungen
4-(butyrylamino)-N-isopropylbenzamide 3226 has been extensively studied for its potential use in scientific research applications. It has been shown to be a selective antagonist for the neuropeptide Y1 receptor, which is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. 4-(butyrylamino)-N-isopropylbenzamide 3226 has been used to study the role of the neuropeptide Y1 receptor in these processes, and has been shown to have potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-(butanoylamino)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)16-12-8-6-11(7-9-12)14(18)15-10(2)3/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNNPKXOOHKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5221609.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine](/img/structure/B5221611.png)
![(4-fluoro-2-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5221613.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)

![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)


![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
